Ethyl 1-methyl-2-oxo-1,2-dihydroquinoline-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 1-methyl-2-oxo-1,2-dihydroquinoline-5-carboxylate is a quinoline derivative known for its diverse applications in medicinal chemistry and organic synthesis. This compound is part of the broader class of quinoline derivatives, which are known for their biological and pharmacological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-methyl-2-oxo-1,2-dihydroquinoline-5-carboxylate typically involves the reaction of 2-oxo-1,2-dihydroquinoline derivatives with ethyl chloroformate under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the ester bond .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-methyl-2-oxo-1,2-dihydroquinoline-5-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline-2,3-diones.
Reduction: Reduction reactions can convert it into 1,2-dihydroquinoline derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the carbonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and alcohols are used in substitution reactions.
Major Products
The major products formed from these reactions include various quinoline derivatives, which have applications in pharmaceuticals and organic synthesis .
Scientific Research Applications
Ethyl 1-methyl-2-oxo-1,2-dihydroquinoline-5-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex quinoline derivatives.
Medicine: It is explored for its potential therapeutic effects in treating neurodegenerative diseases.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of ethyl 1-methyl-2-oxo-1,2-dihydroquinoline-5-carboxylate involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine. This leads to increased levels of acetylcholine in the synaptic cleft, which can help alleviate symptoms of neurodegenerative diseases .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-2-quinolones: Known for their biological activities and used in drug research.
4-R-2-oxo-1,2-dihydroquinoline-3-carboxylic acids: These compounds have similar structures and are studied for their analgesic properties.
Uniqueness
Ethyl 1-methyl-2-oxo-1,2-dihydroquinoline-5-carboxylate is unique due to its specific ester functional group, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate in the synthesis of various biologically active compounds .
Properties
Molecular Formula |
C13H13NO3 |
---|---|
Molecular Weight |
231.25 g/mol |
IUPAC Name |
ethyl 1-methyl-2-oxoquinoline-5-carboxylate |
InChI |
InChI=1S/C13H13NO3/c1-3-17-13(16)10-5-4-6-11-9(10)7-8-12(15)14(11)2/h4-8H,3H2,1-2H3 |
InChI Key |
XQRASBJVPPSAGK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C2C=CC(=O)N(C2=CC=C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.